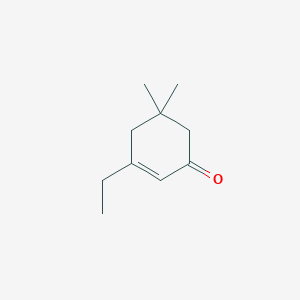
3-Ethyl-5,5-dimethylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone with a unique structure that includes an ethyl group and two methyl groups attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach is the Claisen-Schmidt condensation, which involves the reaction between an aldehyde and a ketone in the presence of a base catalyst. Another method is the aldol condensation, where two carbonyl compounds react to form a β-hydroxy ketone, which can then be dehydrated to yield the desired enone.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically use optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy separation of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-Ethyl-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its distinctive odor and reactivity.
作用機序
The mechanism by which 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological research.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: Similar in structure but lacks the ethyl group.
2-Methyl-2-cyclohexen-1-one: Another related compound with different substituents on the cyclohexene ring.
3-Methyl-2-cyclohexenone: Similar structure with a single methyl group.
Uniqueness
3-Ethyl-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both an ethyl group and two methyl groups on the cyclohexene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
28017-78-9 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
3-ethyl-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-8-5-9(11)7-10(2,3)6-8/h5H,4,6-7H2,1-3H3 |
InChIキー |
BHWWOYJEWQVANZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)CC(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


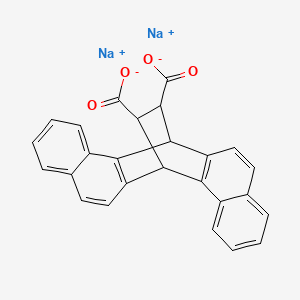
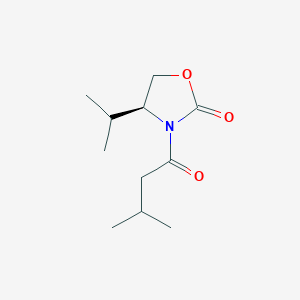



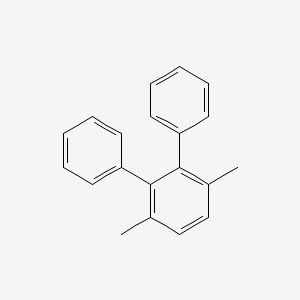
![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)


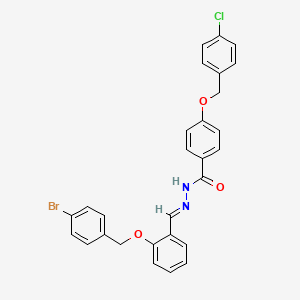

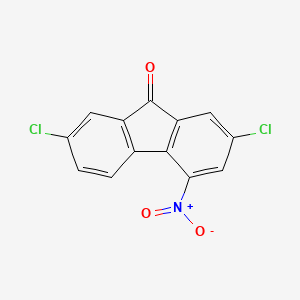
![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)
